2-(4-Chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide 2-(4-Chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 940456-89-3
VCID: VC0355223
InChI: InChI=1S/C19H19ClN2O3/c20-15-5-9-17(10-6-15)25-13-18(23)21-16-7-3-14(4-8-16)19(24)22-11-1-2-12-22/h3-10H,1-2,11-13H2,(H,21,23)
SMILES: C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl
Molecular Formula: C19H19ClN2O3
Molecular Weight: 358.8g/mol

2-(4-Chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide

CAS No.: 940456-89-3

Main Products

VCID: VC0355223

Molecular Formula: C19H19ClN2O3

Molecular Weight: 358.8g/mol

2-(4-Chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide - 940456-89-3

CAS No. 940456-89-3
Product Name 2-(4-Chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide
Molecular Formula C19H19ClN2O3
Molecular Weight 358.8g/mol
IUPAC Name 2-(4-chlorophenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide
Standard InChI InChI=1S/C19H19ClN2O3/c20-15-5-9-17(10-6-15)25-13-18(23)21-16-7-3-14(4-8-16)19(24)22-11-1-2-12-22/h3-10H,1-2,11-13H2,(H,21,23)
Standard InChIKey KKKGVVAHAPTPCP-UHFFFAOYSA-N
SMILES C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl
Canonical SMILES C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl
PubChem Compound 17196313
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator